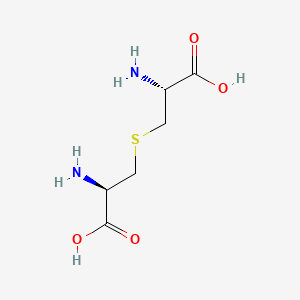
Candesartan Acyl-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Candesartan Acyl-Glucuronide is a metabolite of Candesartan . Candesartan is used alone or together with other medicines to treat high blood pressure (hypertension) in adults and children 1 to 16 years of age .
Synthesis Analysis
The synthesis of acyl glucuronides involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . Current methodologies for addressing the formation of xenobiotic acyl-coenzyme A-thioesters (acyl-CoAs) include the synthesis of reference standards of xenobiotic acyl-CoAs as an important tool in developing bioanalytical methods and for evaluating chemical reactivity .Molecular Structure Analysis
The molecular formula of Candesartan Acyl-Glucuronide is C30H28N6O9, and its molecular weight is 616.58 . The structure of acyl glucuronides and their reactivity have been studied extensively .Chemical Reactions Analysis
Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . Differences in reactivity were observed for the individual transacylation steps between the compound series .科学的研究の応用
Mediator of Drug-Induced Toxicities
Acyl glucuronide (AG) metabolites, such as Candesartan Acyl-Glucuronide, have been studied for their role as potential mediators of drug-induced toxicities . These metabolites can interact with several biological systems and inhibit key enzymes and transporters . However, their role in drug-induced toxicities remains controversial due to difficulties in studying this group of reactive drug conjugates .
Bioactivation of Carboxylic Acid Drugs
Candesartan Acyl-Glucuronide is a product of the bioactivation of carboxylic acid drugs . This process results in the formation of 1-β-O-acyl-glucuronide ester derivatives, which often circulate in plasma before being excreted in urine and bile .
Covalent Modification of Biological Molecules
Candesartan Acyl-Glucuronide exhibits a degree of electrophilicity that allows it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications occur either through transacylation of nucleophilic centers on macromolecules or through glycation of protein residues .
4. Inhibition of Cytochrome P450 2C8 (CYP2C8) Candesartan Acyl-Glucuronide has been found to inhibit the CYP2C8-mediated metabolism of certain drugs, such as paclitaxel . This inhibition is stronger with Candesartan Acyl-Glucuronide than with other forms of Candesartan .
Potential Mediator of Drug-Drug Interactions
Due to its inhibitory effects on CYP2C8, Candesartan Acyl-Glucuronide could potentially mediate drug-drug interactions . For example, coadministration of Candesartan and CYP2C8 substrates, such as paclitaxel, could result in altered drug metabolism .
Active Transport into Hepatocytes
Candesartan Acyl-Glucuronide is actively transported into hepatocytes by organic anion-transporting polypeptides (OATPs) . This transport process is saturable and can be inhibited by other compounds .
将来の方向性
The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial, in part due to difficulties in studying this group of reactive drug conjugates . Future research may focus on further elucidating the role of these metabolites in drug toxicity and developing methods to predict their behavior in drug discovery .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Candesartan Acyl-Glucuronide involves the acylation of Candesartan with a suitable acylating agent followed by glucuronidation using a glucuronidation reagent.", "Starting Materials": [ "Candesartan", "Acylating agent", "Glucuronidation reagent", "Solvents" ], "Reaction": [ "Step 1: Candesartan is dissolved in a suitable solvent and reacted with an excess of acylating agent under reflux conditions.", "Step 2: The reaction mixture is cooled and the excess acylating agent is removed by filtration or extraction.", "Step 3: The resulting acylated Candesartan intermediate is dissolved in a suitable solvent and reacted with a glucuronidation reagent under mild conditions.", "Step 4: The reaction mixture is purified by chromatography or other suitable methods to obtain the final product, Candesartan Acyl-Glucuronide." ] } | |
CAS番号 |
180603-77-4 |
製品名 |
Candesartan Acyl-Glucuronide |
分子式 |
C₃₀H₂₈N₆O₉ |
分子量 |
616.58 |
同義語 |
1-[2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylateβ-D-Glucopyranuronic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







